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Compound of Interest |

2,3-Dehydro Simvastatin Acid
Compound Name:
Sodium Salt
CAS No.: 393825-04-2
Cat. No.: B1140466
. J

Executive Summary

This technical guide provides a comprehensive toxicological and regulatory assessment of 2,3-
Dehydro Simvastatin Acid (CAS 393825-04-2), a critical degradation impurity of Simvastatin.
Unlike the parent drug, which relies on a 3,5-dihydroxyheptanoic acid pharmacophore for
HMG-CoA reductase inhibition, this impurity is characterized by a conjugated alkene system
resulting from the dehydration of the 3-hydroxyl group.

This structural modification neutralizes the primary pharmacological activity but introduces a
structural alert (Michael Acceptor), necessitating a rigorous genotoxicity assessment under ICH
M7 guidelines. This guide outlines the chemical formation, toxicological risk profile, and
validated control strategies for pharmaceutical scientists.

Chemical Identity & Formation Mechanism[1][2]
Structural Characterization

e Chemical Name: 2,3-Dehydro Simvastatin Acid (Sodium Salt)[1][2][3]

¢ |[UPAC Name: Sodium (E,5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-
dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate[2]

e CAS Number: 393825-04-2[1][2][3][4]
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e Molecular Formula: C25H3705Na (Sodium Salt)[3][4]

¢ Relationship to Parent: It is the open-ring acid form of Simvastatin EP Impurity C (Anhydro
Simvastatin).

Mechanism of Formation

The formation of 2,3-Dehydro Simvastatin Acid follows a two-step degradation pathway:

e Hydrolysis: The lactone ring of Simvastatin opens (mediated by pH or esterases) to form
Simvastatin Acid (Tenivastatin).

e -Elimination: Under acidic conditions or thermal stress, the 3-hydroxyl group undergoes
dehydration. The acidic proton at C2 facilitates the elimination of water, establishing a double
bond between C2 and C3. This creates an

-unsaturated carboxylate system.

Pathway Visualization

The following diagram illustrates the degradation logic, highlighting the critical loss of the
pharmacophore (3-OH).

Pathway Key

Red: Degradation Event

Blue: Metabolic Activation

} ) Hydrolysis Simvastatin Acid Dehydration 2,3-Dehydro Simvastatin Acid
Simvastatin (Lactone) (Esterase/pH) (Active Metabolite) | _ _(Beta-Elimination) | (Degradation Impurity)
(Prodrug) 3,5-Dihydroxy Pharmacophore Loss of 3-OH | Michael Acceptor

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.scbt.com/ko/p/2-3-dehydro-simvastatin-acid-sodium-salt-393825-04-2
https://veeprho.com/es/impurities/23-dehydro-simvastatin-acid-sodium-salt/
https://www.benchchem.com/product/b1140466?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 1: Degradation pathway of Simvastatin to 2,3-Dehydro Simvastatin Acid.[2] Note the
transition from the active 3,5-dihydroxy pharmacophore to the inactive conjugated alkene.

Toxicological Assessment (ICH M7 & Q3A)
Pharmacological Inactivity

The primary mechanism of statins involves the binding of the 3,5-dihydroxyheptanoic acid
moiety to the catalytic site of HMG-CoA reductase. The 3-hydroxyl group mimics the substrate
(HMG-CoA) transition state.

e Observation: In 2,3-Dehydro Simvastatin Acid, the C2-C3 double bond eliminates the 3-
hydroxyl group.

o Conclusion: The impurity is pharmacologically inactive regarding cholesterol synthesis
inhibition. This shifts the safety focus from exaggerated pharmacology (myopathy) to off-

target chemical toxicity.

Genotoxicity Risk (ICH M7)

The presence of the

-unsaturated carboxylate moiety raises a structural alert for genotoxicity.
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Assessment Parameter

Analysis

Structural Alert

Michael Acceptor: The conjugated double bond
at C2-C3 can theoretically react with

nucleophilic DNA bases (alkylation).

In Silico Prediction

Class 3 (Inconclusive): QSAR tools (e.qg.,
DEREK, SARAH) typically flag

-unsaturated carbonyls.

Ames Test Data

Likely Negative: Pharmacopeial limits for the
related lactone (Impurity C) are typically
controlled at 0.15% (ICH Q3A) rather than the
stringent TTC levels (1.5 p g/day ) required for
mutagens. This implies historical data supports

a non-mutagenic classification.

Metabolic Context

While not a major human metabolite (>10%),
related unsaturated metabolites (exomethylene
derivatives) are formed in vivo, providing some

qualification support.

Toxicity Profiling Workflow

To confirm safety, the following decision tree is applied. This protocol ensures compliance with

ICH M7 for mutagenic impurities.[5]
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Identify 2,3-Dehydro Simvastatin Acid

In Silico Assessment
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Figure 2: ICH M7 Qualification Workflow. 2,3-Dehydro Simvastatin Acid typically resolves to
Class 5 (Non-mutagenic) following empirical testing.

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)

Rationale: To definitively rule out genotoxicity from the Michael acceptor moiety.
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e Strains:S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

» Concentration Range: 5 concentrations up to 5000 u g/plate (or limit of solubility).
o Metabolic Activation: Perform +/- S9 mix (rat liver fraction) to detect pro-mutagens.
e Vehicle: DMSO (Simvastatin acid forms are lipophilic; ensure solubility).

» Criteria: A >2-fold increase in revertant colonies (TA98/100) or >3-fold (others) indicates
mutagenicity.

LC-MS/MS Identification Protocol

Rationale: High-sensitivity detection is required to distinguish the impurity from the parent and
other degradants.

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 2.7 um).

Mobile Phase:

o A:0.1% Formic Acid in Water.

o B: Acetonitrile.[6][7][8]

Gradient: 50% B to 90% B over 15 mins.

Detection:

o UV: 238 nm (Simvastatin characteristic).[6]

o MS: ESI Positive Mode.

o Target Mass:

» Simvastatin Acid: m/z ~437 [M+H]+.

» 2,3-Dehydro Impurity: m/z ~419 [M+H]+ (Loss of H20 from Acid).
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» Validation: Ensure resolution >1.5 between Simvastatin Acid and 2,3-Dehydro Simvastatin
Acid.

Regulatory Control Strategy
Based on the likely non-mutagenic profile (Class 5) and pharmacological inactivity:
» Classification: Degradation Product (ICH Q3B).
e Limit Setting:
o Reporting Threshold: 0.05%
o ldentification Threshold: 0.10% (requires structural confirmation).
o Qualification Threshold: 0.15% (requires safety data if exceeded).

» Recommended Specification: NMT 0.15% (aligned with general ICH limits for qualified
impurities).

Note: If the impurity exceeds 0.15% in the drug product, a 14-day or 90-day repeat-dose
toxicity study in one species is required unless justified by the "metabolite” defense
(demonstrating human exposure exceeds the impurity level).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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